![molecular formula C14H6N2O B3260984 Dibenzo[b,d]furan-3,7-dicarbonitrile CAS No. 33763-36-9](/img/structure/B3260984.png)
Dibenzo[b,d]furan-3,7-dicarbonitrile
Descripción general
Descripción
Dibenzo[b,d]furan-3,7-dicarbonitrile is an organic compound with the molecular formula C14H6N2O It is a derivative of dibenzofuran, featuring two cyano groups at the 3 and 7 positions of the dibenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-3,7-dicarbonitrile typically involves the cyclization of substituted biphenyls or the O-arylation of substituted phenols followed by cyclization of diaryl ethers . One common method includes the use of metal complex catalysis to facilitate the formation of the dibenzofuran core . Additionally, photochemical reactions have been explored for the preparation of dibenzofuran derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar synthetic routes as described above, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo[b,d]furan-3,7-dicarbonitrile undergoes various chemical reactions, including:
Electrophilic substitution reactions: Such as halogenation and Friedel-Crafts reactions.
Nucleophilic substitution reactions: Involving the cyano groups.
Oxidation and reduction reactions: Modifying the functional groups attached to the dibenzofuran core.
Common Reagents and Conditions
Halogenation: Typically involves reagents like chlorine or bromine in the presence of a catalyst.
Friedel-Crafts reactions: Often use aluminum chloride (AlCl3) as a catalyst.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Commonly employs reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated dibenzofuran derivatives, while Friedel-Crafts reactions can introduce various alkyl or acyl groups onto the dibenzofuran core .
Aplicaciones Científicas De Investigación
Dibenzo[b,d]furan-3,7-dicarbonitrile has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of dibenzo[b,d]furan-3,7-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound, which lacks the cyano groups at the 3 and 7 positions.
3,7-Bis(dodecyloxy)dibenzofuran-2,8-dicarbonitrile: A derivative with additional alkoxy groups.
Uniqueness
Dibenzo[b,d]furan-3,7-dicarbonitrile is unique due to the presence of cyano groups, which can significantly alter its chemical reactivity and potential applications compared to its parent compound and other derivatives. These cyano groups can participate in various chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Propiedades
IUPAC Name |
dibenzofuran-3,7-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O/c15-7-9-1-3-11-12-4-2-10(8-16)6-14(12)17-13(11)5-9/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEXKVZOURGOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC3=C2C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

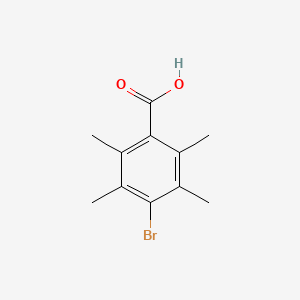

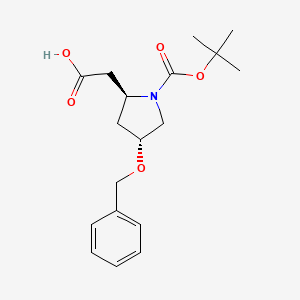
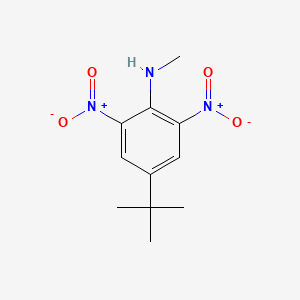
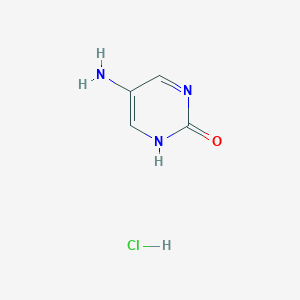
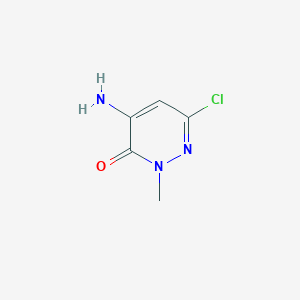

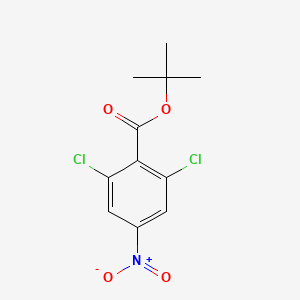


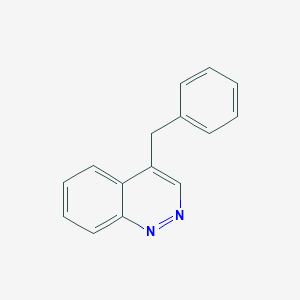
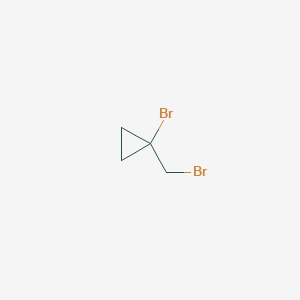

![3-Methylimidazo[1,2-a]pyrimidine](/img/structure/B3261007.png)
